Fmoc-Pro-Pro-Pro-OH

Übersicht

Beschreibung

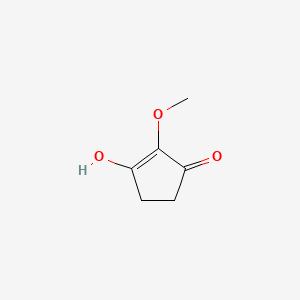

“Fmoc-Pro-Pro-Pro-OH” is a proline derivative . Proline derivatives like this one are often used in the field of peptide synthesis .

Synthesis Analysis

The synthesis of proline derivatives like “Fmoc-Pro-Pro-Pro-OH” typically involves the use of a standard reagent for coupling proline into peptide sequences . The process involves the addition of 9-fluorenylmethyl chloroformate to a solution of (S)-pyrrolidine-2-carboxylic acid .Molecular Structure Analysis

The molecular formula of “Fmoc-Pro-Pro-Pro-OH” is C25H26N2O5 . It has a molecular weight of 434.48 .Chemical Reactions Analysis

“Fmoc-Pro-Pro-Pro-OH” is used in Fmoc solid-phase peptide synthesis . This process involves the coupling of proline into peptide sequences .Physical And Chemical Properties Analysis

“Fmoc-Pro-Pro-Pro-OH” is a solid substance . It has a molecular weight of 434.48 and a molecular formula of C25H26N2O5 .Wissenschaftliche Forschungsanwendungen

Antibacterial Composite Materials : The use of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, has shown potential in developing antibacterial and anti-inflammatory materials. These materials can inhibit bacterial growth without affecting mammalian cell lines and do not compromise mechanical and optical properties due to the low dosage required for antibacterial activity. This approach serves as a foundation for further development of biomedical materials (Schnaider et al., 2019).

Synthesis of β‐Casomorphin : Fmoc solid-phase peptide synthesis, utilizing fluorenylmethyl chloroformate (Fmoc-Cl) as a coupling agent, has been used effectively for the synthesis of β‐casomorphin. This method is simple, efficient, and rapid, yielding high purity peptides (Babu & Tantry, 2004).

Semisynthetic Insulin Analogs : The synthesis of Fmoc‐Lys(Pac)‐OH and its use in the preparation of octapeptides, further combined with trypsin-catalyzed condensation, has led to the creation of novel insulin analogs. These analogs show varying binding affinity to insulin receptors, indicating potential applications in diabetes treatment (Žáková et al., 2007).

Collagen Model Peptides : Efficient synthesis of the tripeptidic building block Fmoc-Pro-Hyp(TBDPS)-Gly-OH has been achieved for the preparation of collagen model peptides (CMPs). This method prevents undesired side reactions and allows for selective deprotection of the hydroxyproline residue without affecting the solid-supported CMP (Erdmann & Wennemers, 2009).

Aldol Reaction Catalysts : Oligo-peptide-based catalysts prepared using Fmoc solid-phase peptide synthesis have shown that peptides with N-terminal proline residues can catalyze aldol reactions yielding enantiomeric enriched products. This discovery has implications for the synthesis of chiral molecules (Kofoed, Nielsen, & Reymond, 2003).

Safety And Hazards

When handling “Fmoc-Pro-Pro-Pro-OH”, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O6/c34-27(32-16-7-14-26(32)29(36)37)24-12-5-15-31(24)28(35)25-13-6-17-33(25)30(38)39-18-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,23-26H,5-7,12-18H2,(H,36,37)/t24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDDNDUWEXGYKC-GSDHBNRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCCC6C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCC[C@H]6C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Pro-Pro-Pro-OH | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

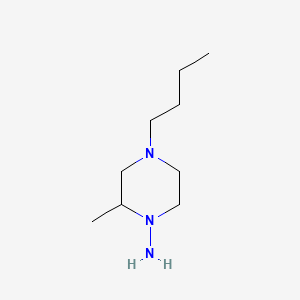

![[1,2]Oxazolo[5,4-E]indolizine](/img/structure/B566548.png)

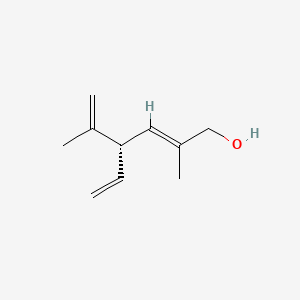

![D-Glucose-[6-3H(N)]](/img/structure/B566549.png)

![Spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B566550.png)

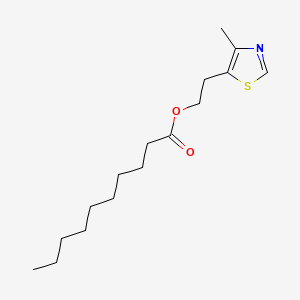

![18-[(2-Ethylhexyl)oxy]-18-oxooctadecan-7-yl octadeca-9,12-dienoate](/img/structure/B566552.png)